Home > Products > Screening Compounds P48517 > 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine - 1190322-09-8

3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Catalog Number: EVT-3356234
CAS Number: 1190322-09-8
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolo[3,2-c]pyridine family. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in drug design and synthesis.

Source and Classification

The compound is classified as a pyrrolopyridine derivative, which is a bicyclic structure containing both pyrrole and pyridine rings. It is often synthesized for research purposes in the field of medicinal chemistry, particularly for its biological activity against cancer and other diseases. The presence of bromine and trifluoromethyl groups suggests enhanced reactivity and biological activity, making it a target for further pharmacological studies .

Synthesis Analysis

Methods

The synthesis of 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine typically involves several steps, with one common approach being the Suzuki–Miyaura coupling reaction. This method allows for the introduction of the trifluoromethyl group through a palladium-catalyzed reaction.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available 2-bromo-5-methylpyridine.
  2. Reagents: Key reagents include trifluoromethyl boronic acid and palladium catalysts.
  3. Reaction Conditions: The reaction typically requires specific conditions such as temperature control and inert atmosphere to prevent degradation or side reactions.
  • Bromination of pyridine derivatives.
  • Formation of intermediates via electrophilic substitution.
  • Final coupling reactions to form the desired product .
Molecular Structure Analysis

Structure

The molecular structure of 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine features:

  • A pyrrole ring fused to a pyridine ring.
  • A bromine atom at the 3-position and a trifluoromethyl group at the 4-position.

Data

The molecular formula is C7H4BrF3NC_7H_4BrF_3N, with a molecular weight of approximately 238.01 g/mol. The compound exhibits distinct spectroscopic characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure .

Chemical Reactions Analysis

Reactions

3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions:

  • Nucleophilic substitutions due to the presence of bromine.
  • Cross-coupling reactions, such as Suzuki or Heck reactions, which are useful for further functionalization.
  • Electrophilic aromatic substitutions, where the trifluoromethyl group may influence reactivity patterns.

Technical Details

These reactions often require careful control of conditions (temperature, solvents) to maximize yield and purity. The trifluoromethyl group can serve as an electron-withdrawing group, affecting the reactivity of adjacent positions on the aromatic system .

Mechanism of Action

Process

The mechanism by which 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine exerts its biological effects typically involves interaction with specific protein targets or enzymes. For instance:

  • Binding to colchicine sites on tubulin, inhibiting microtubule polymerization.
  • Potential inhibition of fibroblast growth factor receptors, which play roles in tumor growth and angiogenesis.

Data

Studies have indicated that derivatives of pyrrolo[3,2-c]pyridine can exhibit significant anticancer activity through these mechanisms, making them valuable in drug development efforts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of reactive functional groups.
  • Reactivity: The bromine atom can undergo nucleophilic substitution reactions, while the trifluoromethyl group can influence electronic properties and reactivity patterns.

Data regarding melting point, boiling point, and other physicochemical properties can vary based on synthesis methods but are essential for practical applications in drug formulation .

Applications

3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has several scientific uses:

  • Medicinal Chemistry: As a scaffold for developing new anticancer agents targeting specific pathways.
  • Biological Research: Used in studies exploring microtubule dynamics and cellular signaling pathways.
  • Pharmaceutical Development: Potential lead compound for developing drugs aimed at treating various cancers or other diseases influenced by growth factor signaling pathways.

Its unique structure and functional groups make it a versatile candidate for ongoing research into therapeutic applications .

Structural and Functional Relevance of the Pyrrolo[3,2-c]pyridine Core in Medicinal Chemistry

Role of Pyrrolo[3,2-c]pyridine Scaffolds in Bioactive Molecule Design

The pyrrolo[3,2-c]pyridine core represents a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases. This bicyclic system consists of a pyrrole ring fused to a pyridine moiety at the [3,2-c] positions, creating a planar, electron-rich structure capable of diverse non-covalent interactions with biological targets. The scaffold's significance stems from its dual hydrogen-bonding capability (donor-acceptor pattern) and aromatic character, enabling mimicry of adenine in ATP-binding sites of kinases and other enzyme active sites [4] [9]. This molecular mimicry underpins its frequent appearance in kinase inhibitors, where the nitrogen atoms engage in critical hydrogen bonds with hinge regions of target enzymes.

Table 1: Bioactive Derivatives Containing Pyrrolo[3,2-c]pyridine Scaffold

Compound DerivativeBiological TargetReported ActivitySource
Unsubstituted coreKinase hinge regionBase recognition moiety [4]
Variolin B derivativesKinases/CDKsAnticancer [6]
TLR inhibitor compoundsToll-like receptors 7/9Anti-inflammatory [4]
FMS kinase inhibitors (e.g., 1r)Colony-stimulating factor-1RIC₅₀ = 30 nM [9]

Recent studies demonstrate that pyrrolo[3,2-c]pyridine derivatives exhibit remarkable inhibitory potency against FMS kinase (CSF-1R), a crucial target in oncology and autoimmune disorders. Compound 1r (featuring a pyrrolo[3,2-c]pyridine core) exhibited an IC₅₀ value of 30 nM against FMS kinase – 3.2-fold greater potency than the reference compound KIST101029 (IC₅₀ = 96 nM) [9]. This enhancement is attributed to optimal π-stacking interactions between the bicyclic system and hydrophobic regions in the kinase ATP-binding pocket. Additionally, in cellular assays using bone marrow-derived macrophages (BMDM), compound 1r maintained potent activity (IC₅₀ = 84 nM), confirming effective cell membrane penetration facilitated by the scaffold's balanced lipophilicity and molecular geometry [9]. The scaffold's versatility is further evidenced in Toll-like receptor (TLR) inhibitors, where derivatives bearing pyrrolo[3,2-c]pyridine cores effectively suppress inflammatory cascades implicated in rheumatoid arthritis, psoriasis, and lupus [4].

Comparative Analysis of Substituted Pyrrolopyridine Derivatives in Drug Discovery

Substitution patterns on the pyrrolopyridine core dramatically influence pharmacological properties and target selectivity. Positional isomerism significantly alters electronic distribution, steric bulk, and hydrogen-bonding capacity, leading to distinct biological profiles. The 3-bromo-4-(trifluoromethyl) substitution on the [3,2-c]pyridine isomer creates a unique electronic environment compared to other bromo-trifluoromethyl substituted isomers, resulting in differentiated target engagement and physicochemical behavior.

Table 2: Influence of Regioisomerism on Pyrrolopyridine Compound Properties

Compound StructureCore StructureKey Biological FindingsReference
3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine[3,2-c] isomerFMS kinase inhibition (Compound 1r: IC₅₀ = 30 nM) [9]
5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine[2,3-b] isomerLimited bioactivity data; building block [1]
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine[3,2-b] isomerSynthetic intermediate; no reported bioactivity [5]
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine[2,3-b] isomerFibroblast growth factor receptor investigations [7]

The [3,2-c] isomer (as in our target compound) demonstrates superior FMS kinase inhibition compared to [2,3-b] isomers, attributable to its distinct nitrogen orientation that optimizes hinge region binding. In contrast, pyrrolo[3,4-c]pyridine isomers bearing 4-phenoxy substituents exhibit antidiabetic activity through glucose uptake stimulation and aldose reductase inhibition but show minimal kinase affinity [6]. For instance, pyrrolo[3,4-c]pyridine-1,3-dione derivative 6a increased insulin sensitivity by 30% in adipocytes but lacks reported kinase activity [6]. This highlights how minor structural variations – including ring fusion points and substituent positions – yield substantial divergence in biological function. The 4-position substitution on [3,2-c]pyridine derivatives appears particularly consequential for kinase inhibition, as evidenced by compound 1r's selectivity across a 40-kinase panel [9]. Conversely, [2,3-b] isomers with 3-bromo-6-trifluoromethyl groups (e.g., EVT-3356111) are explored as fibroblast growth factor receptor modulators but exhibit different potency profiles than [3,2-c] analogues [7].

Impact of Bromine and Trifluoromethyl Substituents on Pharmacophore Configuration

The strategic incorporation of bromine and trifluoromethyl groups at the 3- and 4-positions of pyrrolo[3,2-c]pyridine creates a multifaceted pharmacophore with enhanced drug discovery potential. These substituents synergistically modulate electronic properties, lipophilicity, and intermolecular interactions critical for target binding:

Bromine Functionality:

  • Halogen Bonding Capability: The bromine atom acts as an electrophilic site capable of forming halogen bonds with carbonyl oxygen atoms or π-systems in protein binding pockets (bond strength: 2–5 kcal/mol). This interaction significantly enhances binding affinity and selectivity, particularly in kinase active sites [9].
  • Synthetic Versatility: Bromine serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling efficient diversification of the core scaffold. This facilitates structure-activity relationship (SAR) exploration without modifying the core structure itself [7].

Trifluoromethyl Functionality:

  • Electron-Withdrawing Effect: The strong -I effect of the CF₃ group significantly reduces electron density at the adjacent positions (C4 and C3), enhancing electrophilic character and influencing π-stacking interactions.
  • Lipophilicity Enhancement: The CF₃ group increases logP by approximately 0.9–1.2 units, improving membrane permeability while maintaining metabolic stability through reduced oxidative metabolism [5] [7].
  • Steric Influence: With a van der Waals volume of 38.2 ų, the trifluoromethyl group creates strategic steric constraints that optimize orientation within hydrophobic binding pockets.

Table 3: Electronic and Steric Parameters of Key Substituents

SubstituentHammett Constant (σₘ)Van der Waals Volume (ų)Lipophilicity Contribution (π)Primary Biological Role
Br (position 3)+0.3931.5+0.86Halogen bonding/Synthetic handle
CF₃ (position 4)+0.4338.2+0.88Lipophilicity/Electron withdrawal

The orthogonal effects of these substituents create an optimal configuration for kinase inhibition. Molecular modeling of FMS kinase inhibitors indicates that the 3-bromo group participates in halogen bonding with backbone carbonyls in the hinge region, while the 4-trifluoromethyl group engages in hydrophobic contacts with a conserved leucine residue (Leu501 in human CSF-1R) [9]. This dual interaction paradigm explains the enhanced potency of 3-bromo-4-trifluoromethyl derivatives compared to monosubstituted analogues. Additionally, the electron-withdrawing nature of both groups reduces the pKa of the pyrrole NH, strengthening its hydrogen-bond-donor capacity toward catalytic lysine residues – a critical interaction observed in kinase inhibition. The synthetic versatility afforded by bromine enables late-stage diversification to optimize pharmacokinetic properties while retaining the critical trifluoromethyl moiety essential for target engagement [4] [7].

Properties

CAS Number

1190322-09-8

Product Name

3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

InChI

InChI=1S/C8H4BrF3N2/c9-4-3-14-5-1-2-13-7(6(4)5)8(10,11)12/h1-3,14H

InChI Key

KDUXCOYGMOPVDR-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1NC=C2Br)C(F)(F)F

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.